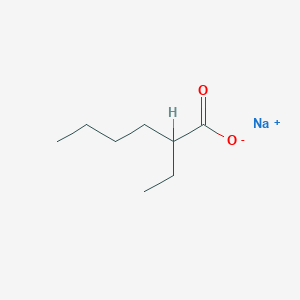

sodium;2-ethylhexanoate

Description

BenchChem offers high-quality sodium;2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPDUQYOLCLEGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Sodium 2-Ethylhexanoate from 2-Ethylhexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2-ethylhexanoate (B8288628) from 2-ethylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate and reagent. This document details the primary synthesis methodologies, presents quantitative data for process optimization, and provides in-depth experimental protocols.

Introduction

Sodium 2-ethylhexanoate (C8H15NaO2) is the sodium salt of 2-ethylhexanoic acid. It typically appears as a white to off-white crystalline, hygroscopic powder.[1][2][3] This organometallic compound is highly soluble in water and various organic solvents, making it a versatile reagent in numerous chemical processes.[2][4] In the pharmaceutical industry, it is widely used as a salt-forming agent to improve the stability and solubility of active pharmaceutical ingredients (APIs), particularly in the synthesis of antibiotics like cephalosporins and penicillins.[4][5] Its properties make it a superior alternative to traditional salt-forming agents such as sodium acetate.[5] Beyond pharmaceuticals, it serves as a catalyst in polymerization, a stabilizer in PVC, an accelerator in coatings, and a corrosion inhibitor.[6]

Synthesis Methodologies

The most prevalent and straightforward method for synthesizing sodium 2-ethylhexanoate is through the acid-base neutralization of 2-ethylhexanoic acid with a sodium-containing base. The primary bases used are sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), and sodium carbonate (Na2CO3).

Neutralization with Sodium Hydroxide

The reaction of 2-ethylhexanoic acid with sodium hydroxide is a classic, exothermic neutralization reaction that is widely employed for both laboratory and industrial-scale production.[7] The process involves reacting the carboxylic acid with an aqueous solution of sodium hydroxide to yield sodium 2-ethylhexanoate and water. The final product is typically isolated by drying the resulting solution.

Reaction with Sodium Hydride

For applications requiring anhydrous conditions and high conversion rates, sodium hydride can be used. This reaction is vigorous and produces sodium 2-ethylhexanoate and hydrogen gas. Due to the reactive and flammable nature of sodium hydride, this method requires careful handling and stringent safety precautions.[7]

Neutralization with Sodium Carbonate

Sodium carbonate offers a milder alternative to sodium hydroxide. The reaction produces sodium 2-ethylhexanoate, water, and carbon dioxide gas.[7] This method can be advantageous when a less aggressive base is desired, though the effervescence from carbon dioxide evolution needs to be managed.

Quantitative Data Summary

The choice of synthesis method and purification technique significantly impacts the yield and purity of the final product. The following tables summarize quantitative data from various reported processes.

| Synthesis Method | Reactants | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |

| Acid-Base Neutralization | 2-Ethylhexanoic Acid, Sodium Hydroxide | 90 - 98[4][7] | >98[7] | Simple, scalable, low-cost[7] | Requires careful pH and temperature control[7] |

| Reaction with Sodium Hydride | 2-Ethylhexanoic Acid, Sodium Hydride | 95 - 99[7] | >99[7] | High conversion, anhydrous conditions[7] | Requires handling of reactive hydride[7] |

| Drying Method | Process Parameters | Yield (%) | Final Product Characteristics |

| Spray Drying | Inlet Temperature: 100-160 °C; Outlet Temperature: 60-130 °C[8] | 70 - 97 | Crystalline solid, non-tacky, moisture content 0.5-5.0%[8] |

| Pan Drying | - | ~98[4] | Fine powdered form[4] |

| Quality Control Parameters | Specification | Analytical Method |

| Purity (on dry basis) | >99%[9] | HClO4 Titration[9] |

| Moisture Content | <5%[9] | Karl Fischer (KF) Titration[9] |

| pH (10% aqueous solution) | 7.0 - 9.5[9] | pH metry[9] |

| Appearance | Off-white, highly hygroscopic powder[9] | Visual[9] |

Experimental Protocols

Synthesis via Neutralization with Sodium Hydroxide and Spray Drying

This protocol is based on a patented industrial process for producing high-purity, crystalline sodium 2-ethylhexanoate.[8]

Materials:

-

2-Ethylhexanoic Acid (875 g)

-

Sodium Hydroxide (240 g)

-

Deionized Water (450 ml)

-

Ice-water bath

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 240 g of NaOH in 450 ml of water.

-

Cool the sodium hydroxide solution to 20°C in an ice-water bath with stirring.

-

Slowly add 875 g of 2-ethylhexanoic acid dropwise to the cooled NaOH solution over a period of thirty minutes. Maintain the reaction temperature at or below 70°C by using the ice-water bath.

-

After the addition of 2-ethylhexanoic acid is complete, continue stirring the reaction mixture for one hour. The resulting aqueous solution will have a concentration of approximately 63.5% by weight of sodium 2-ethylhexanoate.

-

Atomize the aqueous solution of sodium 2-ethylhexanoate through a spray nozzle into a spray drying apparatus.

-

Use an inlet air temperature of approximately 118°C to 138°C.

-

Collect the purified, crystalline sodium 2-ethylhexanoate from the bottom of the spray dryer. The product will have a moisture content ranging from 0.5% to 5.0% by weight.

Diagrams

Chemical Reaction Pathway

Caption: Neutralization reaction of 2-ethylhexanoic acid with sodium hydroxide.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of sodium 2-ethylhexanoate.

Logical Relationships in Synthesis and Quality

Caption: Factors influencing the quality of synthesized sodium 2-ethylhexanoate.

References

- 1. SODIUM 2 â ETHYLHEXANOATE | Products [ronakchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 异辛酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]

- 8. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]

- 9. 2017erp.com [2017erp.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-ethylhexanoate (B8288628), the sodium salt of 2-ethylhexanoic acid, is an organometallic compound with a wide range of industrial and pharmaceutical applications.[1] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a branched, hydrophobic hydrocarbon tail, imparts surfactant properties that make it valuable as an emulsifier, stabilizer, and corrosion inhibitor.[2][3] In the pharmaceutical sector, it serves as a salt-forming agent to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) and is used in the synthesis of antibiotics like sulbactam (B1307) sodium and cefuroxime (B34974) sodium.[4][5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of its structure-function relationship.

Core Physicochemical Properties

The fundamental properties of sodium 2-ethylhexanoate are summarized below. These characteristics are crucial for understanding its behavior in various applications, from chemical synthesis to formulation development.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white hygroscopic crystalline powder, crystals, or chunks.[4][6][7] | [4][6][7] |

| Melting Point | >300 °C[4][8][9][10][11] | [4][8][9][10][11] |

| Density | 1.07 g/cm³ at 20°C[12][13] | [12][13] |

| Stability | Stable under normal conditions but may decompose at elevated temperatures. It is also noted to be hygroscopic.[2][3][8][9] | [2][3][8][9] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NaO₂[3][7][14][15] | [3][7][14][15] |

| Molecular Weight | 166.19 g/mol [4][14] or 166.20 g/mol [7][10][15] | [4][7][10][14][15] |

| CAS Number | 19766-89-3[3][7][14] | [3][7][14] |

| pKa | 4.82 at 20°C[9][12][13] | [9][12][13] |

| LogP | 1.3 at 20°C[9][13] | [9][13] |

| IUPAC Name | sodium 2-ethylhexanoate[14] | [14] |

Solubility Profile

Sodium 2-ethylhexanoate exhibits high solubility in water and is also soluble in various organic solvents.[2][3][6][8][10]

| Solvent | Solubility | Source(s) |

| Water | Soluble[2][3][8][10] | [2][3][8][10] |

| Methanol | Soluble, Slightly Soluble[9][13] | [9][13] |

| Ethanol | Soluble[2][6] | [2][6] |

| Acetone | Soluble[2][6] | [2][6] |

| Chloroform | Slightly Soluble[9][13] | [9][13] |

Structure-Property Relationship

The chemical structure of sodium 2-ethylhexanoate is fundamental to its function as a surfactant. The molecule consists of an ionic, hydrophilic "head" (the sodium carboxylate group) and a nonpolar, hydrophobic "tail" (the branched 2-ethylhexyl chain). This amphipathic nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).

Caption: Logical flow from molecular structure to surfactant properties.

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following sections detail the methodologies for measuring key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, marking the concentration at which molecules begin to aggregate into micelles.[16] This transition leads to distinct changes in the physical properties of the solution.

Methodology: Conductometric Titration

This method relies on measuring the change in electrical conductivity of the surfactant solution as its concentration increases.[17][18]

-

Principle: Below the CMC, conductivity increases linearly with concentration as more charge-carrying surfactant monomers are added. Above the CMC, added surfactant molecules form micelles. Micelles are larger and diffuse more slowly than individual ions, leading to a lower rate of conductivity increase.[17][18] The CMC is identified as the point of inflection in a plot of conductivity versus concentration.

-

Apparatus:

-

Conductivity meter with a dipping electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a concentrated stock solution of sodium 2-ethylhexanoate in deionized water.

-

Place a known volume of deionized water into a beaker with a magnetic stir bar and immerse the conductivity probe.

-

Allow the system to equilibrate and record the initial conductivity.

-

Titrate the water by adding small, precise increments of the stock surfactant solution from the burette.

-

After each addition, allow the solution to mix thoroughly and stabilize before recording the conductivity.

-

Continue this process well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the measured conductivity (Y-axis) against the concentration of sodium 2-ethylhexanoate (X-axis).

-

The resulting graph will show two linear regions with different slopes.

-

Fit straight lines to both regions of the plot. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Determination of Solubility

Solubility can be determined by various methods. A common approach for a solid solute like sodium 2-ethylhexanoate is the static equilibrium method followed by quantitative analysis.

Methodology: Static Equilibrium and Gravimetric Analysis

-

Principle: An excess amount of the solute is mixed with the solvent until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filters)

-

-

Procedure:

-

Add an excess amount of sodium 2-ethylhexanoate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]

-

After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed (e.g., 5000 rpm).[19]

-

Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a syringe filter (e.g., 0.22 µm) can provide an additional separation step.[19]

-

Transfer the known volume of the saturated solution to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

-

Weigh the container with the dry residue. The mass of the dissolved sodium 2-ethylhexanoate can be calculated by difference.

-

-

Data Analysis:

-

Calculate the solubility in units of mass per volume (e.g., g/L) or moles per volume (mol/L) using the mass of the residue and the volume of the supernatant taken.

-

Determination of pKa

The pKa value indicates the strength of an acid. For the parent acid, 2-ethylhexanoic acid, the pKa can be determined potentiometrically.

Methodology: Potentiometric Titration

-

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentration of the acid equals the concentration of its conjugate base).

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers and volumetric glassware

-

-

Procedure:

-

Accurately weigh a sample of 2-ethylhexanoic acid and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is limited).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the acid solution.

-

Add the base in small, precise increments, recording the pH after each addition. Take smaller increments near the equivalence point where the pH changes rapidly.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (Y-axis) versus the volume of base added (X-axis). This will generate a sigmoidal titration curve.

-

Determine the volume of base required to reach the equivalence point (the point of maximum slope on the curve).

-

The volume of base at the half-equivalence point is exactly half of the volume at the equivalence point.

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

-

Applications in Research and Drug Development

The physicochemical properties of sodium 2-ethylhexanoate directly influence its utility:

-

Pharmaceutical Formulations: Its surfactant properties are leveraged in emulsion polymerization and to enhance the texture and stability of creams and lotions.[2] As a salt-forming agent, it can improve the dissolution rate and bioavailability of poorly soluble acidic drugs.[5][12][20]

-

Chemical Synthesis: It serves as a versatile intermediate for producing other metal 2-ethylhexanoates, which function as catalysts in polymerization and oxidation reactions.[6][15] It is also used as a mild base or acid scavenger in acylation reactions.[6]

-

Industrial Applications: It is employed as a corrosion inhibitor in metalworking fluids, a stabilizer in polymers, a drying agent in paints, and a thickening agent for oils.[2][3][5][20]

Safety and Handling

Sodium 2-ethylhexanoate presents several hazards that require appropriate handling procedures.

-

Hazard Classification: It is classified as causing skin and serious eye irritation.[21][22][23] It may also cause respiratory irritation.[21][22][23] There is a suspicion that it may damage fertility or the unborn child.[21][23]

-

Handling Precautions:

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[23]

-

Skin Contact: Wash off with soap and plenty of water.[23]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[23]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[23]

-

For comprehensive safety information, always refer to the current Safety Data Sheet (SDS) provided by the supplier.[11][23]

References

- 1. americanelements.com [americanelements.com]

- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]

- 3. Page loading... [guidechem.com]

- 4. 2-エチルヘキサン酸ナトリウム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

- 7. Sodium 2-Ethylhexanoate | CymitQuimica [cymitquimica.com]

- 8. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]

- 9. Sodium 2-ethylhexanoate CAS#: 19766-89-3 [m.chemicalbook.com]

- 10. Sodium 2-ethylhexanoate, 97% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Sodium 2-ethylhexanoate CAS 19766-89-3 - Chemical Supplier Unilong [unilongindustry.com]

- 13. 19766-89-3 CAS MSDS (Sodium 2-ethylhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Sodium 2-ethylhexanoate | C8H15NaO2 | CID 23672331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]

- 16. journals.stmjournals.com [journals.stmjournals.com]

- 17. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 18. justagriculture.in [justagriculture.in]

- 19. nanopartikel.info [nanopartikel.info]

- 20. 2017erp.com [2017erp.com]

- 21. chemos.de [chemos.de]

- 22. sds.metasci.ca [sds.metasci.ca]

- 23. chemicalbook.com [chemicalbook.com]

Solubility of Sodium 2-Ethylhexanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sodium 2-ethylhexanoate (B8288628) (CAS RN: 19766-89-3) is the sodium salt of 2-ethylhexanoic acid. Its amphiphilic nature, possessing both a polar carboxylate head and a nonpolar branched alkyl chain, governs its solubility characteristics. This compound and its derivatives are utilized in a range of industrial applications, including as catalysts, stabilizers in polymers, and as salt-forming agents in the pharmaceutical industry.[1] A thorough understanding of its solubility in various organic solvents is crucial for process development, formulation design, and ensuring the homogeneity of reaction mixtures.

This guide addresses the current landscape of solubility data for sodium 2-ethylhexanoate, provides a detailed methodology for its experimental determination, and presents a logical workflow for solubility testing.

Solubility Data

Qualitative Solubility of Sodium 2-Ethylhexanoate

Sodium 2-ethylhexanoate is generally described as being soluble in polar organic solvents.[2][3] Patents and technical documents highlight its high solubility in common organic solvents like methanol, ethanol (B145695), and acetone, which is a key property for its use in metathesis reactions.[3][4]

Table 1: Qualitative Solubility of Sodium 2-Ethylhexanoate in Various Organic Solvents

| Solvent | Classification | Reference |

| Methanol | Soluble | [3][4] |

| Ethanol | Soluble | [2][4] |

| Acetone | Soluble | [2][4] |

Note: The term "soluble" is based on descriptive statements in the cited literature and lacks specific quantitative values.

Solubility of Sodium Caprylate (Sodium Octanoate) as a Structural Analog

Due to the limited availability of quantitative data for sodium 2-ethylhexanoate, the solubility of sodium caprylate (sodium octanoate), a straight-chain C8 sodium carboxylate, is presented as a point of comparison. The European Pharmacopoeia provides semi-quantitative solubility descriptions for this compound.

Table 2: Solubility of Sodium Caprylate (Sodium Octanoate)

| Solvent | Solubility Description | Reference |

| Water | Very soluble or freely soluble | [5] |

| Glacial Acetic Acid | Freely soluble | [5] |

| Ethanol (96%) | Sparingly soluble | [5] |

| Acetone | Practically insoluble | [5][6] |

Note: These descriptions correspond to the following approximate volume of solvent in milliliters per gram of solute: Very soluble (<1), Freely soluble (1-10), Sparingly soluble (30-100), Practically insoluble (>10,000).

The data for sodium caprylate suggests that while it is highly soluble in water and glacial acetic acid, its solubility in ethanol is limited, and it is nearly insoluble in acetone. This highlights that even among polar organic solvents, the solubility of sodium carboxylates can vary significantly.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute, such as sodium 2-ethylhexanoate, in a given solvent. This method involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

Sodium 2-ethylhexanoate (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Glass vials with airtight seals

-

Pipettes and syringes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium 2-ethylhexanoate to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium 2-ethylhexanoate. The oven temperature should be well below the compound's decomposition temperature (typically >300 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

The solubility can be expressed in various units, most commonly as grams of solute per 100 grams of solvent.

-

Mass of solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

While direct quantitative solubility data for sodium 2-ethylhexanoate in a range of organic solvents remains elusive in publicly accessible literature, this guide provides a framework for understanding and determining this critical physicochemical property. The qualitative information gathered indicates a general solubility in polar organic solvents. For practical applications, the detailed gravimetric method protocol and the accompanying workflow diagram offer a robust approach for researchers to generate their own quantitative solubility data for specific solvent systems and conditions. The inclusion of data for the structural analog, sodium caprylate, provides valuable context and underscores the importance of experimental verification. Future work should focus on the systematic determination and publication of the solubility of sodium 2-ethylhexanoate in a broader array of organic solvents to support its diverse applications in research and industry.

References

- 1. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]

- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]

- 3. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

- 4. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]

- 5. drugfuture.com [drugfuture.com]

- 6. chembk.com [chembk.com]

Sodium 2-Ethylhexanoate as a Precursor for Metal Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of sodium 2-ethylhexanoate (B8288628) as a versatile precursor for the synthesis of various metal carboxylates. These metal carboxylates are of significant interest across diverse fields, including catalysis, materials science, and as intermediates in pharmaceutical manufacturing. This document details the properties of sodium 2-ethylhexanoate, outlines the primary synthetic methodologies for converting it into other metal carboxylates, presents available quantitative data in a structured format, and provides visualizations of the key chemical processes.

Sodium 2-Ethylhexanoate: A Key Precursor

Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It is a white to off-white, hygroscopic crystalline powder that is highly soluble in water and various organic solvents like ethanol (B145695) and acetone.[1] This solubility profile makes it an excellent starting material for the synthesis of other metal salts through metathesis reactions in various solvent systems.[2]

Physicochemical Properties

A summary of the key physicochemical properties of sodium 2-ethylhexanoate is presented in Table 1. Its high melting point and stability under normal conditions make it a convenient and safe reagent to handle in a laboratory setting.[1][3]

Table 1: Physicochemical Properties of Sodium 2-Ethylhexanoate

| Property | Value | References |

| Molecular Formula | C₈H₁₅NaO₂ | [4] |

| Molecular Weight | 166.19 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

| CAS Number | 19766-89-3 | [4] |

Safety and Handling

Sodium 2-ethylhexanoate is considered a reproductive hazard and can cause skin, eye, and respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][7] Work should be conducted in a well-ventilated area.[7] Store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption due to its hygroscopic nature.[7][8]

Synthesis of Metal 2-Ethylhexanoates via Metathesis

The most common and straightforward method for synthesizing metal 2-ethylhexanoates from sodium 2-ethylhexanoate is through a salt metathesis (or double decomposition) reaction.[2] This reaction involves the exchange of ions between two reacting salts in a solution. The general principle involves dissolving sodium 2-ethylhexanoate and a soluble salt of the desired metal in a suitable solvent. The desired metal 2-ethylhexanoate, often being less soluble in the reaction medium, precipitates out of the solution and can be isolated.

General Metathesis Reaction for Metal 2-Ethylhexanoate Synthesis.

Experimental Workflow

The general experimental workflow for the synthesis of metal 2-ethylhexanoates via metathesis is depicted in the following diagram. This process typically involves the preparation of the sodium 2-ethylhexanoate solution, the metathesis reaction itself, followed by isolation and purification of the final product.

General Experimental Workflow for Metathesis Synthesis.

Detailed Methodologies for Key Metal Carboxylates

The following sections provide detailed experimental protocols for the synthesis of cobalt, nickel, copper, and zinc 2-ethylhexanoates. It is important to note that specific reaction conditions and yields can vary, and optimization may be required.

Synthesis of Cobalt(II) 2-Ethylhexanoate

Cobalt(II) 2-ethylhexanoate is a widely used catalyst.[9] The synthesis typically involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) chloride, with sodium 2-ethylhexanoate.

Experimental Protocol:

-

Preparation of Sodium 2-Ethylhexanoate Solution: Dissolve a specific molar amount of sodium 2-ethylhexanoate in deionized water with stirring.

-

Preparation of Cobalt(II) Chloride Solution: In a separate vessel, dissolve an equimolar amount of cobalt(II) chloride in deionized water.

-

Reaction: Slowly add the cobalt(II) chloride solution to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of cobalt(II) 2-ethylhexanoate will form.

-

Isolation and Purification: The precipitate can be isolated by filtration or centrifugation. The solid is then washed with deionized water to remove any remaining sodium chloride and other water-soluble impurities. Further washing with a non-polar organic solvent in which the product is sparingly soluble can enhance purity.

-

Drying: The purified cobalt(II) 2-ethylhexanoate is dried under vacuum to remove residual water and solvent.

Synthesis of Nickel(II) 2-Ethylhexanoate

Nickel(II) 2-ethylhexanoate finds applications as a catalyst and in coatings. The synthesis is analogous to that of the cobalt salt.

Experimental Protocol:

-

Preparation of Sodium 2-Ethylhexanoate Solution: Prepare an aqueous solution of sodium 2-ethylhexanoate.

-

Preparation of Nickel(II) Chloride Solution: Prepare an aqueous solution of nickel(II) chloride.

-

Reaction: Combine the two solutions with continuous stirring to initiate the metathesis reaction and precipitate nickel(II) 2-ethylhexanoate.

-

Isolation and Purification: Isolate the solid product by filtration and wash thoroughly with water.

-

Drying: Dry the product under vacuum.

Synthesis of Copper(II) 2-Ethylhexanoate

Copper(II) 2-ethylhexanoate is used in various applications, including as a wood preservative and catalyst.

Experimental Protocol:

-

Preparation of Sodium 2-Ethylhexanoate Solution: An aqueous solution of sodium 2-ethylhexanoate is prepared.

-

Preparation of Copper(II) Sulfate (B86663) Solution: An aqueous solution of copper(II) sulfate is prepared.

-

Reaction: The copper(II) sulfate solution is added to the sodium 2-ethylhexanoate solution. The resulting copper(II) 2-ethylhexanoate is often not water-soluble and will precipitate.

-

Isolation and Purification: The precipitate is collected by filtration and washed with water to remove sodium sulfate.

-

Drying: The final product is dried, typically under vacuum.

Synthesis of Zinc(II) 2-Ethylhexanoate

Zinc(II) 2-ethylhexanoate is utilized as a stabilizer in plastics and as a catalyst. The synthesis can be achieved via metathesis in a two-phase system.

Experimental Protocol:

-

Reaction Mixture: A two-phase system is prepared containing an aqueous solution of a zinc salt (e.g., zinc chloride), 2-ethylhexanoic acid, and an alkali hydroxide (B78521) like sodium hydroxide in a controlled pH environment (typically pH 4-9).[8]

-

Extraction: The formed zinc 2-ethylhexanoate is extracted into a water-insoluble organic solvent.

-

Isolation: The organic phase is separated, and the solvent is removed by distillation or evaporation to yield the product. This method can result in high purity (95-98%) and near-quantitative yields.[2]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and properties of the discussed metal carboxylates. It is important to note that detailed characterization data is not always available in the public domain and may require access to specialized chemical databases or academic journals.

Table 2: Synthesis and Yield of Metal 2-Ethylhexanoates

| Metal Carboxylate | Metal Salt Precursor | Typical Yield | References |

| Cobalt(II) 2-ethylhexanoate | Cobalt(II) chloride | Not specified | [7] |

| Nickel(II) 2-ethylhexanoate | Nickel(II) chloride | Not specified | |

| Copper(II) 2-ethylhexanoate | Copper(II) sulfate | Not specified | |

| Zinc(II) 2-ethylhexanoate | Zinc chloride | 95-98% | [2] |

| Manganese(II) 2-ethylhexanoate | Manganese sulfate | 99% | [6] |

Table 3: Physical Properties of Metal 2-Ethylhexanoates

| Metal Carboxylate | Appearance | Melting Point (°C) | Solubility | References |

| Cobalt(II) 2-ethylhexanoate | Yellow crystalline substance | 139-142 | Insoluble in water, soluble in organic solvents | [10] |

| Nickel(II) 2-ethylhexanoate | - | - | - | |

| Copper(II) 2-ethylhexanoate | Blue-green solid/powder | - | Soluble in organic solvents | [11] |

| Zinc(II) 2-ethylhexanoate | Colorless to pale yellow liquid | - | Soluble in organic solvents, insoluble in water | [8] |

Applications in Research and Drug Development

Metal 2-ethylhexanoates are valuable compounds in various stages of research and development. 2-Ethylhexanoic acid and its derivatives are recognized as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[12] The lipophilic nature of the 2-ethylhexanoate moiety can influence the solubility and bioavailability of drug candidates.[12]

Furthermore, these metal complexes serve as catalysts in a wide range of organic transformations, including oxidation, hydrogenation, and polymerization reactions, which are fundamental in the synthesis of complex molecules.[9][13] Their solubility in organic solvents makes them particularly suitable for homogeneous catalysis.

Conclusion

Sodium 2-ethylhexanoate is a highly effective and versatile precursor for the synthesis of a wide array of metal carboxylates. The metathesis reaction provides a straightforward and generally high-yielding route to these valuable compounds. The resulting metal 2-ethylhexanoates have diverse applications in catalysis, materials science, and as intermediates in pharmaceutical synthesis. This guide provides a foundational understanding of the synthesis and properties of these compounds, offering a starting point for researchers and scientists in their respective fields. Further investigation into the specific reaction kinetics and optimization for each metal system can lead to improved yields and purities.

References

- 1. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]

- 2. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]

- 3. Sodium 2-ethylhexanoate | 19766-89-3 [chemicalbook.com]

- 4. Sodium 2-ethylhexanoate | C8H15NaO2 | CID 23672331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. | Sigma-Aldrich [merckmillipore.com]

The Core Catalytic Mechanisms of Sodium 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-ethylhexanoate (B8288628), a sodium salt of 2-ethylhexanoic acid, is a versatile compound widely employed in various chemical processes. While it is well-recognized as a precursor for the synthesis of other catalysts, such as stannous octoate for ring-opening polymerization (ROP), and as a stabilizer in polymer formulations, its direct involvement in catalytic mechanisms is a subject of significant interest.[1][2] This technical guide provides an in-depth exploration of the core catalytic and co-catalytic roles of sodium 2-ethylhexanoate, with a focus on its function as a base in palladium-catalyzed cross-coupling reactions and its synergistic effect in the aerobic oxidation of aldehydes.

Role as a Mild and Soluble Base in Palladium-Catalyzed C-N Cross-Coupling Reactions

One of the most significant applications of sodium 2-ethylhexanoate and its potassium analog in catalysis is as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][3] Traditional bases used in these reactions are often strong and insoluble, which can limit the substrate scope and complicate large-scale industrial processes.[3] Carboxylate bases like sodium 2-ethylhexanoate offer a compelling alternative due to their mildness and solubility in organic solvents.[3][4]

Catalytic Cycle and Mechanism

The catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction using a carboxylate base is depicted below. The mechanism, extensively studied for the analogous potassium 2-ethylhexanoate, involves the coordination of the carboxylate base to the palladium center, facilitating the deprotonation of the amine nucleophile and subsequent reductive elimination to form the C-N bond.[5][6]

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[5]

-

Base Exchange: The halide on the palladium complex is exchanged with the 2-ethylhexanoate anion.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and the carboxylate base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the arylamine product.[5]

Quantitative Data

The use of potassium 2-ethylhexanoate as a base has been shown to be effective for a wide range of substrates, including primary aliphatic amines, amides, and sulfonamides, with various aryl and heteroaryl halides.[3][4] The following table summarizes representative yields for the coupling of various nucleophiles with 4-tert-butyl-1-iodobenzene, highlighting the broad applicability of this catalytic system.

| Nucleophile | Product | Yield (%) |

| n-Hexylamine | N-(4-(tert-butyl)phenyl)hexan-1-amine | 95 |

| Benzamide | N-(4-(tert-butyl)phenyl)benzamide | 85 |

| Methanesulfonamide | N-(4-(tert-butyl)phenyl)methanesulfonamide | 78 |

| Aniline | 4-(tert-butyl)-N-phenylaniline | 92 |

| Morpholine | 4-(4-(tert-butyl)phenyl)morpholine | 88 |

| (Data adapted from studies on potassium 2-ethylhexanoate, which is expected to have similar reactivity to the sodium salt)[3] |

Experimental Protocol: General Procedure for Pd-Catalyzed C-N Cross-Coupling

The following is a general experimental protocol adapted from the literature for the coupling of an aryl halide with an amine using potassium 2-ethylhexanoate, which can be adapted for sodium 2-ethylhexanoate.[7]

Materials:

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

-

Ligand (e.g., a phosphorinane ligand)

-

Potassium 2-ethylhexanoate (or Sodium 2-ethylhexanoate)

-

Aryl halide

-

Amine

-

Anhydrous solvent (e.g., toluene (B28343) or 2-methyltetrahydrofuran)

Procedure:

-

An oven-dried vial is charged with the palladium precatalyst, ligand, and potassium 2-ethylhexanoate.

-

The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon).

-

The anhydrous solvent, aryl halide, and amine are added via syringe.

-

The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Synergistic Role in the Aerobic Oxidation of Aldehydes

Sodium 2-ethylhexanoate plays a crucial role as a co-catalyst or additive in the aerobic oxidation of aldehydes to carboxylic acids, a reaction of significant industrial importance.[1] While it can have a modest effect on its own, its primary function is to act synergistically with a transition metal catalyst, most notably manganese(II), to enhance both the conversion and selectivity of the reaction under mild conditions.[1][8]

Proposed Synergistic Mechanism

The uncatalyzed aerobic oxidation of aldehydes can suffer from low selectivity. The addition of sodium 2-ethylhexanoate can significantly improve the selectivity towards the desired carboxylic acid.[1] The proposed mechanism involves the formation of a percarboxylate intermediate, and the sodium salt is believed to influence the decomposition of this intermediate, favoring the formation of the carboxylic acid over side products.

The presence of both the manganese catalyst and sodium 2-ethylhexanoate leads to a more efficient and selective conversion of the peroxycarboxylic acid intermediate to the final carboxylic acid product.

Quantitative Data on Synergistic Effects

Studies on the aerobic oxidation of 2-ethylhexanal (B89479) have demonstrated the significant impact of sodium 2-ethylhexanoate in combination with a manganese(II) catalyst.

| Catalyst System | Conversion of 2-Ethylhexanal (%) | Selectivity to 2-Ethylhexanoic Acid (%) |

| Uncatalyzed | >95 | ~75 |

| Sodium 2-ethylhexanoate (>2 wt%) | Slightly Decreased | >98 |

| Mn(II) (100 ppm) + Sodium 2-ethylhexanoate | 98 | 98 |

| (Data obtained under 5 bar of oxygen in a continuous flow microreactor)[1] |

As the data indicates, while sodium 2-ethylhexanoate alone can improve selectivity, its combination with a manganese catalyst achieves both high conversion and high selectivity in a significantly shorter reaction time.

Experimental Protocol: Aerobic Oxidation of 2-Ethylhexanal

The following is a generalized protocol for the aerobic oxidation of an aldehyde, based on literature descriptions.[9][10]

Materials:

-

Aldehyde (e.g., 2-ethylhexanal)

-

Manganese(II) salt (e.g., manganese(II) 2-ethylhexanoate)

-

Sodium 2-ethylhexanoate

-

Solvent (e.g., heptane)

-

Oxygen source (e.g., pure oxygen or air)

Procedure:

-

A solution of the aldehyde and sodium 2-ethylhexanoate in the chosen solvent is prepared in a suitable reactor (e.g., a stirred tank reactor or a microreactor).

-

The manganese(II) catalyst is introduced into the reaction mixture.

-

The reactor is pressurized with oxygen or air to the desired pressure (e.g., 5 bar).

-

The reaction is maintained at a specific temperature (e.g., room temperature) with vigorous stirring to ensure efficient gas-liquid mass transfer.

-

The reaction progress is monitored by analytical techniques such as gas chromatography (GC) to determine conversion and selectivity.

-

Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product.

Role as a Precursor in Ring-Opening Polymerization

Sodium 2-ethylhexanoate is a key reactant in the synthesis of stannous octoate (tin(II) 2-ethylhexanoate), a widely used and highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[1] The synthesis involves the reaction of 2-ethylhexanoic acid with sodium hydroxide (B78521) to yield sodium 2-ethylhexanoate, which is then reacted with stannous chloride to produce stannous octoate.[1] While sodium 2-ethylhexanoate itself is not the active catalyst in this process, its purity and properties are crucial for the efficacy of the final stannous octoate catalyst.

Conclusion

Sodium 2-ethylhexanoate demonstrates a multifaceted role in catalysis. Beyond its well-established function as a precursor for metal carboxylate catalysts, it acts as a highly effective mild and soluble base in palladium-catalyzed C-N cross-coupling reactions, offering significant advantages over traditional inorganic bases. Furthermore, it exhibits a pronounced synergistic effect with transition metal catalysts in the aerobic oxidation of aldehydes, leading to enhanced selectivity under mild conditions. Understanding these core catalytic mechanisms is essential for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, improve product yields, and develop more sustainable and efficient chemical processes.

References

- 1. Sodium 2-ethylhexanoate | 19766-89-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Environmental and Safety Data of Sodium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental and safety data currently available for Sodium 2-Ethylhexanoate (B8288628) (CAS No. 19766-89-3). The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Physicochemical Properties

Sodium 2-ethylhexanoate is the sodium salt of 2-ethylhexanoic acid. It is typically encountered as a white to off-white crystalline powder or granules.[1][2] It is known to be hygroscopic and is soluble in water.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NaO₂ | [3] |

| Molecular Weight | 166.19 g/mol | [3] |

| Appearance | White to off-white powder, crystals, or chunks | [3] |

| Melting Point | >300 °C | [3] |

| Water Solubility | Soluble | [2] |

| log Pow (for 2-ethylhexanoic acid) | 2.7 | [4] |

Toxicological Data

The toxicological profile of sodium 2-ethylhexanoate indicates a low potential for acute toxicity but highlights concerns regarding irritation and reproductive effects.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Source |

| LD₅₀ (2-Ethylhexanoic Acid) | Rat | Oral | >2000 mg/kg bw | Low Toxicity | [5] |

| LD₅₀ (2-Ethylhexanoic Acid) | Rat | Oral | 2043 - 3640 mg/kg bw | Low Toxicity | [6] |

| LD₅₀ (2-Ethylhexanoic Acid) | Rabbit | Dermal | 1260 mg/kg bw | - | [5] |

Irritation and Sensitization

Skin Irritation: Sodium 2-ethylhexanoate is classified as causing skin irritation.[7] However, a study conducted according to OECD Guideline 404 on rabbits with a 4-hour, semi-occluded application produced only very slight erythema, leading to a primary irritation index of 0.3 and a classification as a "mild irritant".[6] Another study under the same guideline reported a skin irritation score of 0.00 in all tested animals, providing no evidence of irritation.[8]

Eye Irritation: The substance is classified as causing serious eye irritation.[7] An acute eye irritation study in rabbits following OECD Guideline 405 resulted in minimal conjunctival irritation that cleared within 24-48 hours.[1][9] The maximum group mean score was reported as 6.0, classifying it as a "minimal irritant" to the rabbit eye.[9]

Sensitization: The substance is not classified as a respiratory or skin sensitizer.[7]

| Endpoint | Species | Result | Classification | Source |

| Skin Irritation (OECD 404) | Rabbit | Primary Irritation Index: 0.3 | Mild Irritant | [6] |

| Skin Irritation (OECD 404) | Rabbit | Irritation Score: 0.00 | Non-irritant | [8] |

| Eye Irritation (OECD 405) | Rabbit | Max. Group Mean Score: 6.0 | Minimal Irritant | [9] |

Reproductive and Developmental Toxicity

Sodium 2-ethylhexanoate is suspected of damaging fertility or the unborn child.[7][10] This is a critical hazard associated with the substance. Studies on the parent acid, 2-ethylhexanoic acid (2-EHA), have been conducted to understand these effects.

In a developmental toxicity study in Wistar rats, 2-EHA administered in drinking water from gestation days 6-19 caused skeletal malformations at doses of 100 mg/kg/day and above, with a dose-dependent increase in affected fetuses.[5] This study identified a Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity at 100 mg/kg/day.[5]

Another study in Fischer 344 rats established a No Observed Adverse Effect Level (NOAEL) for developmental toxicity at 100 mg/kg/day and for maternal toxicity at 250 mg/kg/day.[5] In rabbits, the NOAEL for maternal toxicity was 25 mg/kg/day, and for developmental toxicity, it was ≥250 mg/kg/day.[5]

| Endpoint | Species | Dosing | Key Findings | Source |

| Developmental Toxicity (LOAEL) | Wistar Rat | 100 mg/kg/day (oral) | Skeletal variations and malformations. | [5] |

| Developmental Toxicity (NOAEL) | Fischer 344 Rat | 100 mg/kg/day (oral) | No adverse developmental effects. | [5] |

| Maternal Toxicity (NOAEL) | Fischer 344 Rat | 250 mg/kg/day (oral) | No adverse maternal effects. | [5] |

| Maternal Toxicity (NOAEL) | Rabbit | 25 mg/kg/day (oral) | No adverse maternal effects. | [5] |

| Developmental Toxicity (NOAEL) | Rabbit | ≥250 mg/kg/day (oral) | No adverse developmental effects. | [5] |

Environmental Fate and Ecotoxicology

The environmental profile of sodium 2-ethylhexanoate is characterized by its ready biodegradability and moderate aquatic toxicity.

Environmental Fate

Biodegradation: Sodium 2-ethylhexanoate is considered to be readily biodegradable. A key study following the OECD 301D (Closed Bottle Test) guideline demonstrated 66.87% biodegradation after 28 days.[8] This level of degradation meets the criteria for "readily biodegradable," suggesting the substance is unlikely to persist in the environment.[8]

Bioaccumulation: There is no specific experimental data available for the bioaccumulation potential of sodium 2-ethylhexanoate. The parent acid has a log Pow of 2.7, which suggests a low to moderate potential for bioaccumulation.[4] However, due to its nature as a salt, its behavior may differ.

Soil Mobility: No experimental data for the soil adsorption coefficient (Koc) was found. Based on its water solubility, it is expected to have high mobility in soil.[4]

| Parameter | Result | Method | Conclusion | Source |

| Ready Biodegradability | 66.87% after 28 days | OECD 301D | Readily Biodegradable | [8] |

| Bioaccumulation | No data available | - | - | |

| Soil Mobility | No data available | - | Expected to be high | [4] |

Ecotoxicity

The substance is considered moderately toxic to aquatic organisms.

| Endpoint | Species | Value | Exposure Time | Source |

| LC₅₀ (Fish) | Oryzias latipes (Japanese medaka) | >100 mg/L | 96 hours | [4] |

| EC₅₀ (Invertebrate) | Daphnia magna (Water flea) | 910 mg/L | 48 hours | [4] |

| EC₅₀ (Algae) | Selenastrum capricornutum | 270 mg/L | 72 hours | [4] |

Experimental Protocols and Visualizations

Detailed methodologies for the key experiments cited are outlined below, accompanied by workflow diagrams generated using Graphviz.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test evaluates the biodegradability of a substance in an aerobic aqueous medium. A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from a sewage treatment plant) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if the oxygen consumption reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the test.[8][11][12]

Acute Dermal Irritation - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion. A single dose (0.5 g for solids) of the test substance is applied to a small area of skin on a test animal (typically an albino rabbit) under a semi-occlusive patch for 4 hours. The skin is then cleaned, and dermal reactions (erythema and edema) are observed and scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The scores are used to calculate an irritation index and classify the substance.[3][6]

Acute Eye Irritation - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose (typically 0.1 mL of liquid or an equivalent weight of solid) is instilled into the conjunctival sac of one eye of an animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored, and the reversibility of effects is noted to determine the irritation potential.[1][13]

Developmental Toxicity Assessment Logical Flow

The assessment of developmental toxicity involves a tiered approach, starting with dose-range finding studies to determine appropriate dose levels for the definitive study. The definitive study exposes pregnant animals during the period of organogenesis. Observations of maternal health and reproductive outcomes, followed by detailed examination of the fetuses, allow for the determination of No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs).

Handling and Safety

Hazard Classifications: According to the Globally Harmonized System (GHS), sodium 2-ethylhexanoate is classified with the following hazard statements:

-

H315: Causes skin irritation[7]

-

H319: Causes serious eye irritation[7]

-

H335: May cause respiratory irritation[7]

-

H361: Suspected of damaging fertility or the unborn child[7][10]

Safe Handling Recommendations:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]

This guide provides a consolidated source of environmental and safety information on sodium 2-ethylhexanoate. For all laboratory and manufacturing activities, it is imperative to consult the most current and complete Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Sodium 2-Ethyl Hexanoate, CAS 19766-89-3 I GLindia Chemicals [glindiachemicals.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. chemos.de [chemos.de]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pubdata.leuphana.de [pubdata.leuphana.de]

- 12. oecd.org [oecd.org]

- 13. Registration Dossier - ECHA [echa.europa.eu]

A Technical Guide to the Early Industrial Applications of Sodium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational industrial applications of sodium 2-ethylhexanoate (B8288628). With a focus on its early uses, this document details the chemical's role as a critical intermediate and salt-forming agent, particularly in the pharmaceutical and coatings industries. Experimental protocols, quantitative data, and process diagrams are presented to offer a comprehensive resource for technical professionals.

Introduction: A Versatile Chemical Intermediate

Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is the sodium salt of 2-ethylhexanoic acid. It is a white, crystalline, hygroscopic powder highly soluble in water and various organic solvents.[1][2] These properties made it an ideal and cost-effective reagent in several early industrial chemical processes.[2] Its primary early applications centered on its function as a versatile intermediate for the synthesis of other critical compounds and as a specialized salt-forming agent for the purification of complex organic molecules.[3][4]

Core Early Industrial Applications

The early industrial significance of sodium 2-ethylhexanoate can be primarily attributed to two key roles:

-

Intermediate in the Synthesis of Metal Carboxylates for Paint Driers: Sodium 2-ethylhexanoate served as a crucial precursor in the production of metal 2-ethylhexanoates (also known as metal octoates). These resulting organometallic compounds were widely used as "driers" or "siccatives" in alkyd-based paints and varnishes to accelerate the oxidative drying process.[4][5]

-

Salt-Forming Agent in Pharmaceutical Manufacturing: In the production of semi-synthetic antibiotics, such as penicillins and cephalosporins, sodium 2-ethylhexanoate was employed as a high-purity salt-forming agent. Its high solubility in organic solvents facilitated the conversion of complex, hard-to-purify acidic antibiotics into their corresponding sodium salts, which would then crystallize in a highly pure form.[2][6]

Other notable early applications included its use as a stabilizer in polyvinyl chloride (PVC) formulations and as a corrosion inhibitor in metalworking fluids.[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from early patents and technical literature concerning the synthesis and application of sodium 2-ethylhexanoate.

Table 1: Synthesis of Sodium 2-Ethylhexanoate for Industrial Use [6]

| Parameter | Value |

| Reactants | |

| Sodium Hydroxide (B78521) | 240 g |

| Water | 450 ml |

| 2-Ethylhexanoic Acid | 875 g |

| Reaction Conditions | |

| Initial Temperature | 20 °C (cooled in ice-water bath) |

| Max. Reaction Temperature | Maintained at or below 70 °C |

| Addition Time | 30 minutes (dropwise) |

| Stirring Time (post-addition) | 1 hour |

| Product | |

| Final Product Concentration | 63.5% by weight aqueous solution |

Table 2: Spray Drying of Aqueous Sodium 2-Ethylhexanoate Solution [6]

| Parameter | Value |

| Feed Solution | |

| Concentration | 40% - 70% by weight |

| Preferred Concentration | 50% - 65% by weight |

| Spray Dryer Operating Conditions | |

| Inlet Air Temperature | 100 °C to 160 °C |

| Outlet Air Temperature | 60 °C to 130 °C |

| Feed Rate | 50 to 500 ml/minute |

| Final Product Specifications | |

| Physical Form | Non-tacky crystalline salt |

| Moisture Content | 0.5% to 5.0% by weight |

Table 3: Application in the Synthesis of Sodium Ampicillin (B1664943) [7]

| Parameter | Value |

| Reactants | |

| Ampicillin Anhydrous | 122 g (0.35 mole) |

| Methylene (B1212753) Chloride (for ampicillin) | 1,600 ml |

| Diethylamine (B46881) | 38.3 g (0.52 mole) |

| Sodium Methoxide (B1231860) | 18.9 g (0.35 mole) |

| 2-Ethylhexanoic Acid | 55.3 g (0.38 mole) |

| Methylene Chloride (for Na 2-ethylhexanoate) | 490 ml |

| Acetonitrile (B52724) | 2,100 ml |

| Reaction Conditions | |

| Temperature for Diethylamine Salt Formation | 0-2 °C |

| Temperature for Sodium 2-Ethylhexanoate Addition | 0-5 °C |

| Temperature for Acetonitrile Addition | 0-10 °C |

| Stirring Temperature (post-acetonitrile) | 0-15 °C |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of sodium 2-ethylhexanoate, as cited in early industrial literature.

Protocol for the Preparation and Spray Drying of Sodium 2-Ethylhexanoate

This protocol is based on a process patented in the mid-1970s to produce high-purity, crystalline sodium 2-ethylhexanoate suitable for pharmaceutical and chemical synthesis.[6]

Objective: To synthesize an aqueous solution of sodium 2-ethylhexanoate and subsequently dry it to a crystalline powder.

Materials:

-

Sodium hydroxide (240 g)

-

Deionized water (450 ml)

-

2-Ethylhexanoic acid (875 g)

-

Ice-water bath

-

Reaction vessel with stirring mechanism

-

Spray dryer apparatus

Procedure:

Part A: Synthesis of the Aqueous Solution

-

A solution of 240 g of sodium hydroxide in 450 ml of water is prepared in a reaction vessel.

-

The solution is stirred and cooled in an ice-water bath to 20 °C.

-

875 g of 2-ethylhexanoic acid is added dropwise to the reaction mixture over a period of thirty minutes.

-

The temperature of the reaction mixture is maintained at or below 70 °C throughout the addition by cooling in the ice-water bath.

-

After the addition of the 2-ethylhexanoic acid is complete, the reaction mixture is stirred for one hour.

-

The resulting aqueous solution is a 63.5 percent by weight solution of sodium 2-ethylhexanoate.

Part B: Spray Drying

-

The 63.5% aqueous solution of sodium 2-ethylhexanoate is atomized through a spray nozzle into a spray drying apparatus.

-

The inlet air temperature of the spray dryer is set to a range of 118 °C to 138 °C.

-

The aqueous solution is introduced into the spray dryer at a feed rate of approximately 0.3 to 0.5 gallons per minute.

-

The outlet temperature is maintained at approximately 107 °C by adjusting the inlet air temperature and feed rate.

-

The dried, crystalline sodium 2-ethylhexanoate is collected from the bottom of the spray dryer.

Protocol for the Use of Sodium 2-Ethylhexanoate in the Preparation of Crystalline Sodium Ampicillin

This protocol details the use of sodium 2-ethylhexanoate as a salt-forming agent to produce high-purity crystalline sodium ampicillin.[7]

Objective: To convert ampicillin anhydrous into its crystalline sodium salt using sodium 2-ethylhexanoate.

Materials:

-

Ampicillin anhydrous (122 g, 0.35 mole)

-

Methylene chloride

-

Diethylamine (38.3 g, 0.52 mole)

-

Sodium methoxide (18.9 g, 0.35 mole)

-

2-Ethylhexanoic acid (55.3 g, 0.38 mole)

-

Acetonitrile

-

Reaction vessel with cooling and stirring capabilities

-

Filtration apparatus

Procedure:

-

A slurry of 122 g (0.35 mole) of ampicillin anhydrous in 1,600 ml of methylene chloride is cooled to 0-2 °C.

-

38.3 g (0.52 mole) of diethylamine is added over approximately 3 minutes. The mixture is stirred for 10 minutes to form the soluble diethylamine salt of ampicillin. The solution can be clarified by filtration if necessary.

-

In a separate vessel, a solution of sodium 2-ethylhexanoate is prepared by adding 18.9 g (0.35 mole) of sodium methoxide to a cold solution of 55.3 g (0.38 mole) of 2-ethylhexanoic acid in 490 ml of methylene chloride with stirring.

-

The resulting clear solution of sodium 2-ethylhexanoate is then added to the solution containing the diethylamine salt of ampicillin at a temperature of 0-5 °C.

-

2,100 ml of substantially anhydrous acetonitrile is added to the resulting solution at a temperature of 0-10 °C.

-

Crystallization may be initiated by seeding if required. The mixture is stirred at 0-15 °C to facilitate crystallization.

-

The crystalline sodium ampicillin is then collected by filtration.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. 2017erp.com [2017erp.com]

- 5. specialchem.com [specialchem.com]

- 6. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]

- 7. US3669957A - Process for the preparation of sodium ampicillin - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis of Stannous Octoate via Sodium 2-Ethylhexanoate

Introduction

Stannous octoate, also known as tin(II) 2-ethylhexanoate (B8288628), is an organotin compound widely utilized as a catalyst in the chemical industry. Its primary applications include catalyzing the formation of polyurethanes, where it accelerates the reaction between polyols and isocyanates, and initiating the ring-opening polymerization of lactide for the production of biodegradable polymers like polylactic acid (PLA).[1] The synthesis method detailed herein involves a two-step process: the saponification of 2-ethylhexanoic acid with sodium hydroxide (B78521) to yield sodium 2-ethylhexanoate, followed by a metathesis (double displacement) reaction with stannous chloride to produce the final stannous octoate product.[2] This method is noted for its high yield and the high tin content of the resulting product.[3]

Reaction Mechanism

The synthesis proceeds in two main stages. First, 2-ethylhexanoic acid is neutralized by sodium hydroxide in an acid-base reaction to form the sodium salt, sodium 2-ethylhexanoate, and water. Subsequently, an aqueous solution of stannous chloride is added. A double displacement reaction occurs, where the stannous ions (Sn²⁺) from stannous chloride and the sodium ions (Na⁺) from sodium 2-ethylhexanoate exchange anions. This results in the formation of the desired product, stannous octoate, which is an oily liquid, and a byproduct, sodium chloride, which remains in the aqueous phase.[3] Due to the susceptibility of stannous (Sn(II)) compounds to oxidation to stannic (Sn(IV)), the reaction is often carried out with the addition of antioxidants and under controlled atmospheric conditions to preserve the product's purity and catalytic activity.[3][4][5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of high-purity stannous octoate. The methodology is adapted from established industrial preparation methods.[3][4]

Materials and Equipment:

-

2-Ethylhexanoic acid

-

Sodium hydroxide (NaOH) solution

-

Stannous chloride (SnCl₂) solution

-

Antioxidant (e.g., a mixture of 2,6-di-tert-butylcatechol and 4-tert-butylcatechol)[3]

-

Filter aid

-

Reaction vessel equipped with a mechanical stirrer, heating mantle, and condenser

-

Vacuum distillation apparatus

-

Siphon

-

Standard laboratory glassware

Procedure:

-

Step 1: Preparation of Sodium 2-Ethylhexanoate

-

In a reaction vessel, combine 3300g of 2-ethylhexanoic acid with 2200g of sodium hydroxide solution.

-

Heat the mixture to 100-110°C while stirring.

-

Neutralize the acid by adjusting the pH of the solution to 14.

-

Maintain stirring for an additional 15 minutes to ensure the completion of the reaction.[3][4]

-

Dilute the resulting sodium 2-ethylhexanoate solution with 2200g of water.[4]

-

-

Step 2: Synthesis of Stannous Octoate

-

Add a small quantity of a suitable antioxidant to the diluted sodium 2-ethylhexanoate solution.

-

At a temperature of 60-80°C, stir the solution vigorously at a speed exceeding 400 rpm for 10 minutes.[3]

-

Slowly add 2800g of a concentrated stannous chloride solution to the reaction vessel. An organic tin salt precipitate (stannous octoate) will form immediately.[3][4]

-

Continue to stir the mixture for approximately 10 minutes to ensure the reaction is complete. The final pH of the solution should be between 3 and 5 for optimal reaction completion.[3]

-

-

Step 3: Purification of Stannous Octoate

-

Allow the mixture to settle and separate into layers.

-

Carefully remove the upper aqueous saltwater layer using a siphon.[3]

-

Add a small amount of filter aid to the remaining organic layer.

-

Dehydrate the product under vacuum at a pressure not exceeding 1333 Pa and a temperature no higher than 70°C for approximately three hours, or until no more water is observed condensing.[3]

-

Dissolve the crude product in 3 liters of toluene and filter to remove any remaining solids.

-

Remove the toluene solvent via vacuum distillation. The remaining pale yellow, oily product is purified stannous octoate.[3][4]

-

Data and Characterization

The successful synthesis of stannous octoate can be confirmed by its physical properties and quantitative analysis. The protocol described has been shown to produce a high-purity product with a high yield.[3]

Table 1: Synthesis Yield and Purity

| Parameter | Value | Reference |

|---|---|---|

| Product Yield | 97.3% - 97.7% | [3][4] |

| Tin (Sn) Content | 28.75% - 29.20% | [3][4] |

| Tin Recovery Rate | 95.4% - 97.3% | [3][4] |

| Appearance | Pale yellow oily liquid |[3][6] |

Table 2: Physical and Chemical Properties of Stannous Octoate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₃₀O₄Sn | [7] |

| Molar Mass | 405.12 g/mol | [7] |

| Density | 1.251 g/mL at 25 °C | |

| Melting Point | < -20 °C | |

| Boiling Point | > 200 °C | |

| Flash Point | > 110 °C |

| Water Solubility | Miscible, but hydrolyzes | |

Safety and Handling Precautions

Stannous octoate can be toxic if inhaled, ingested, or through skin contact. It is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted within a fume hood. Stannous chloride is corrosive and requires careful handling.[8] Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before beginning any experimental work.

References

- 1. Stannous octoate: Application and Chemical synthesis_Chemicalbook [chemicalbook.com]

- 2. CN116574001A - Method for preparing stannous octoate at normal temperature - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1044657A - The preparation method of stannous 2-ethylhexoate - Google Patents [patents.google.com]

- 5. CN108947808B - Preparation method of stannous octoate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 8. ipcinfo.org [ipcinfo.org]

Application Notes and Protocols for Ring-Opening Polymerization Using a Sodium 2-Ethylhexanoate-Derived Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-ethylhexanoate (B8288628) is a key precursor in the synthesis of tin(II) 2-ethylhexanoate, also known as stannous octoate (Sn(Oct)₂). This organometallic compound is a highly efficient and widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. The resulting polyesters, particularly polylactic acid (PLA), are biodegradable and biocompatible, making them highly valuable for biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.

While sodium 2-ethylhexanoate itself is not the direct initiator for polymerization, its role in forming the active catalyst is crucial. This document provides a comprehensive overview of the synthesis of the tin(II) 2-ethylhexanoate catalyst and a detailed protocol for its use in the ring-opening polymerization of L-lactide to produce high-molecular-weight polylactic acid (PLLA).

Catalyst Synthesis: From Sodium 2-Ethylhexanoate to Tin(II) 2-Ethylhexanoate

The synthesis of tin(II) 2-ethylhexanoate involves a salt metathesis reaction between sodium 2-ethylhexanoate and a tin(II) salt, typically stannous chloride (SnCl₂), in an inert solvent.

The overall reaction is as follows:

2 CH₃(CH₂)₃CH(C₂H₅)COONa + SnCl₂ → [CH₃(CH₂)₃CH(C₂H₅)COO]₂Sn + 2 NaCl

This process is foundational for producing the catalyst necessary for the subsequent polymerization.

Ring-Opening Polymerization of L-Lactide